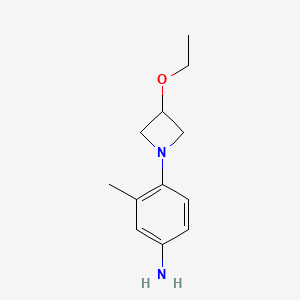

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Description

BenchChem offers high-quality 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-ethoxyazetidin-1-yl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-15-11-7-14(8-11)12-5-4-10(13)6-9(12)2/h4-6,11H,3,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOWZRURYXTJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(C1)C2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of 4-(Azetidin-1-yl)-3-methylaniline: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information for the specific chemical entity "4-(3-Ethoxyazetidin-1-yl)-3-methylaniline" is not publicly available in chemical databases as of the date of this guide. This document provides a comprehensive technical overview of the closely related and structurally significant compound, 4-(Azetidin-1-yl)-3-methylaniline . All data, protocols, and discussions herein pertain to this latter compound.

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

Substituted anilines are privileged scaffolds in modern drug discovery, serving as versatile building blocks for a multitude of therapeutic agents.[1][2] Their ability to participate in a wide array of chemical transformations allows for the synthesis of complex molecular architectures with diverse pharmacological activities. The compound 4-(Azetidin-1-yl)-3-methylaniline represents a key intermediate, incorporating a strained azetidine ring that can impart unique conformational constraints and improve physicochemical properties in target molecules. This guide offers an in-depth exploration of its chemical properties, synthesis, and potential applications.

Core Compound Properties

A clear understanding of the fundamental physicochemical properties of 4-(Azetidin-1-yl)-3-methylaniline is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 344405-53-4 | [3] |

| Molecular Formula | C₁₀H₁₄N₂ | [3] |

| Molecular Weight | 162.23 g/mol | [3] |

| SMILES | Nc1ccc(N2CCC2)c(C)c1 | [3] |

Synthesis and Mechanistic Insights

The synthesis of 4-(Azetidin-1-yl)-3-methylaniline typically involves the nucleophilic aromatic substitution or cross-coupling reaction. A general, illustrative synthetic workflow is provided below.

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis of 4-(Azetidin-1-yl)-3-methylaniline.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized representation and would require optimization based on specific laboratory conditions and the chosen starting material.

-

Reaction Setup: To an oven-dried round-bottom flask, add the starting material (e.g., 4-fluoro-3-methylaniline), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous toluene, followed by azetidine.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(Azetidin-1-yl)-3-methylaniline.

Mechanistic Considerations

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methyl group around 2.2 ppm, and characteristic multiplets for the azetidine ring protons. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons, the methyl carbon, and the carbons of the azetidine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (162.23 g/mol ). |

| Infrared Spectroscopy | Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring. |

Applications in Drug Discovery and Development

The aniline scaffold is a cornerstone in medicinal chemistry, and the introduction of an azetidine moiety can confer several advantageous properties to a drug candidate.[4]

Potential Roles in Medicinal Chemistry

-

Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors. The azetidine group can occupy specific pockets in the ATP-binding site, potentially enhancing potency and selectivity.

-

GPCR Ligands: The conformational rigidity imparted by the azetidine ring can be beneficial for optimizing interactions with G-protein coupled receptors.

-

Bioisosteric Replacement: The azetidinyl-aniline moiety can serve as a bioisostere for other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Illustrative Signaling Pathway Involvement

Caption: Potential role of a 4-(Azetidin-1-yl)-3-methylaniline-based inhibitor in a generic kinase signaling pathway.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 4-(Azetidin-1-yl)-3-methylaniline.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(Azetidin-1-yl)-3-methylaniline is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, including the strained azetidine ring, make it an attractive starting material for the development of next-generation pharmaceuticals. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications to aid researchers in their drug discovery endeavors.

References

Sources

Technical Guide to the Safety and Toxicological Assessment of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Introduction: A Proactive Approach to the Safety of a Novel Chemical Entity

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a substituted aniline derivative incorporating an ethoxy-functionalized azetidine ring. As is common with novel chemical entities developed for research and drug discovery, a comprehensive, officially sanctioned Safety Data Sheet (SDS) and a full toxicological profile are not publicly available. The absence of specific data necessitates a proactive, science-led approach to safety and handling.

This guide provides an in-depth toxicological assessment based on the principles of structural analogy and chemical class-based hazard identification. By deconstructing the molecule into its primary functional cores—the substituted aniline and the azetidine ring —we can build a robust, presumptive safety profile. This document is designed to empower researchers to make informed decisions, implement appropriate safety controls, and handle this compound with the necessary level of caution, ensuring both personal safety and experimental integrity.

Part 1: Toxicological Profile by Structural Analogy

The toxicological profile of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline can be inferred by examining the known hazards of its constituent parts.

The Substituted Aniline Moiety: The Primary Driver of Systemic Toxicity

The aniline core is the most significant contributor to the compound's predicted hazard profile. Anilines are a well-studied class of chemicals with known systemic toxicities.[1]

-

Methemoglobinemia: The primary acute hazard of aniline exposure is the oxidation of iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin.[2] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a blueish tint to the skin and lips), headache, dizziness, fatigue, and, at high concentrations, respiratory distress, collapse, and death.[3] This effect can occur through inhalation, ingestion, or dermal absorption.[2]

-

Carcinogenicity and Genotoxicity: Aniline is classified as a Category 2 carcinogen and mutagen, indicating it is a suspected human carcinogen and may cause genetic defects.[4] High-dose studies in rats have shown an association between aniline administration and tumors of the spleen.[4] While the direct applicability to humans is debated, this potential warrants treating all novel aniline derivatives as potential carcinogens.

-

Organ-Specific Toxicity: Prolonged or repeated exposure to anilines can lead to organ damage, particularly to the spleen, liver, and kidneys.[3][5] The spleen is particularly affected due to its role in clearing damaged red blood cells, a process exacerbated by aniline-induced hemolysis.[2]

-

Metabolic Activation: The toxicity of anilines is often linked to their metabolic activation in the liver by cytochrome P450 enzymes.[6] This process can generate reactive metabolites that bind to cellular macromolecules, leading to cellular damage and initiating toxic effects.[6]

-

Skin Sensitization: Anilines are recognized as potential skin sensitizers, capable of causing allergic contact dermatitis upon repeated exposure.[4]

The Azetidine Moiety: A Modulator of Properties and Potential Toxicity

Azetidine is a four-membered saturated heterocycle containing nitrogen.[7] Its toxicological impact is highly dependent on the specific substitution pattern.

-

Toxicity by Mimicry: The most well-known toxic azetidine is azetidine-2-carboxylic acid, a natural non-proteinogenic amino acid that acts as a toxic mimic of proline.[7][8] Its incorporation into proteins during translation leads to misfolded proteins, triggering a global stress response and proteotoxicity.[8]

-

Use in Medicinal Chemistry: In contrast, substituted azetidines are frequently incorporated into modern drug candidates. They are often used to improve physicochemical properties such as solubility and metabolic stability or to act as rigid linkers that orient other functional groups toward a biological target.[9] The azetidine ring in the target molecule, being N-substituted and lacking the carboxylic acid group, is less likely to engage in proline mimicry. However, its impact on the overall molecule's absorption, distribution, metabolism, and excretion (ADME) profile is unknown and must be considered.

Integrated Hazard Assessment for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Based on the analysis of its structural components, the compound should be handled as:

-

Acutely Toxic: (Category 3) if swallowed, in contact with skin, or if inhaled, primarily due to the risk of methemoglobinemia from the aniline core.

-

A Suspected Carcinogen and Mutagen: Warranting strict controls to minimize long-term exposure.

-

A Skin Sensitizer: Requiring careful prevention of skin contact.

-

An Eye and Skin Irritant: Assumed based on the amine functionality.

-

A Substance Causing Organ Damage: Upon prolonged or repeated exposure.

Part 2: Recommended Safety Protocols and Handling

Given the predicted hazard profile, a stringent set of safety protocols is mandatory. These protocols are derived from standard practices for handling toxic and potentially carcinogenic aromatic amines.[10][11]

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to control background exposure levels.

Personal Protective Equipment (PPE)

-

Hand Protection: Use chemically resistant gloves. Double-gloving (e.g., with two pairs of nitrile gloves) is strongly recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[10]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

-

Skin and Body Protection: A lab coat must be worn and kept fastened. For procedures with a higher risk of splashing, consider a chemically resistant apron. Do not expose open cuts or abraded skin.[12]

Handling and Storage

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[11] Keep away from light, heat, and incompatible materials such as strong oxidizing agents.

-

Handling:

-

Avoid creating dust when handling the solid.

-

Use the smallest practical quantities for experiments.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Immediately change any contaminated clothing.

-

First Aid Measures (Presumptive)

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[10]

Waste Disposal

All waste containing this compound (unused material, contaminated consumables, etc.) must be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Do not discharge into sewers or waterways.[12]

Part 3: Data Summary and Visualization

Summary of Toxicological Data for Analogous Compounds

To provide a quantitative context for the potential hazards, the table below summarizes key data for aniline and N-methylaniline.

| Parameter | Aniline | N-Methylaniline | Predicted for Target Compound |

| GHS Hazard Statements | H302, H311, H331 (Toxic), H317 (Skin Sens.), H318 (Eye Damage), H341 (Suspected Mutagen), H351 (Suspected Carcinogen), H372 (Organ Damage), H400 (Aquatic Toxicity)[3][4] | H301, H311, H331 (Toxic), H373 (Organ Damage), H410 (Aquatic Toxicity)[10][11] | Handle as Toxic (H301/311/331), Skin Sensitizer (H317), Suspected Carcinogen/Mutagen (H351/341), and Organ Damage Hazard (H373) |

| Primary Acute Effect | Methemoglobinemia[2] | Methemoglobinemia, CNS damage[5] | Methemoglobinemia |

| LD50 (Oral, Rat) | 442 mg/kg | 100 mg/kg (ATE)[13] | Assume High Toxicity (LD50 < 300 mg/kg) |

| LD50 (Dermal, Rabbit) | 820 mg/kg | 300 mg/kg (ATE)[13] | Assume High Toxicity (LD50 < 1000 mg/kg) |

ATE: Acute Toxicity Estimate

Experimental Workflow for Novel Compound Hazard Assessment

The following diagram outlines a logical workflow for a researcher when encountering a novel compound like 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, for which no prior safety data exists.

Caption: Workflow for Hazard Assessment of a Novel Chemical Entity.

References

- ResearchGate. (n.d.). Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives.

- ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines | Request PDF.

- ACS Publications. (2024, February 8). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry.

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Wikipedia. (n.d.). Azetidine.

- PubMed. (2024, December 3). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.

- Apollo Scientific. (n.d.). Azetidine.

- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.

- NCBI. (n.d.). Aniline Acute Exposure Guideline Levels.

- German Federal Institute for Risk Assessment (BfR). (2023, July 24). Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Biosynth. (2023, March 24). Safety data sheet.

- Fisher Scientific. (2024, September 9). SAFETY DATA SHEET.

- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.

- Thermo Fisher Scientific. (2010, November 26). SAFETY DATA SHEET - N-Methylaniline.

- TCI Chemicals. (2025, January 9). SAFETY DATA SHEET - N-Methylaniline.

- PubChem. (n.d.). 4-[(Azetidin-1-yl)methyl]aniline.

- ChemSrc. (n.d.). N-Methylaniline (CAS NO:100-61-8).

- Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production.

- Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.

- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.

- Wikipedia. (n.d.). N-Methylaniline.

- FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963).

- University of Canterbury. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved from University of Canterbury Research Repository.

- Santa Cruz Biotechnology. (n.d.). 3-Ethynylaniline.

- Beilstein Journal of Organic Chemistry. (2022, March 4). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines.

- ChemicalBook. (n.d.). 4-methoxy-3-methylaniline synthesis.

- Google Patents. (n.d.). CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. bfr.bund.de [bfr.bund.de]

- 5. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 6. cresset-group.com [cresset-group.com]

- 7. Azetidine - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cpachem.com [cpachem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Lipophilicity and LogP of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

Abstract

Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive technical overview of the principles and practical methodologies for determining the lipophilicity of the novel compound 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline. We delve into the theoretical underpinnings of the partition coefficient (LogP) and the distribution coefficient (LogD), offering detailed, field-proven protocols for their experimental determination via the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Furthermore, we explore the utility of in silico predictive models as a high-throughput screening tool. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the foundational knowledge to accurately assess and interpret the lipophilicity of this and other novel chemical entities.

Introduction: The Central Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target site is a complex odyssey through a series of biological membranes and aqueous compartments. A molecule's ability to navigate this environment is fundamentally dictated by its lipophilicity—its affinity for lipid-like, non-polar environments versus aqueous, polar ones.[1][2] This property is quantitatively expressed by the partition coefficient (P) or its logarithmic form, LogP.

The partition coefficient is defined as the ratio of the concentration of a compound in a non-polar solvent (traditionally n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2][3]

LogP = log10 ([Compound]octanol / [Compound]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1][3] This single parameter profoundly influences a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4][5][6] For instance, adequate lipophilicity is required for oral absorption and to cross the blood-brain barrier, but excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and sequestration in fatty tissues, potentially causing toxicity.[5]

Structural Analysis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

The subject of this guide is the compound 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline.

-

Structure:

-

Aniline Core: A benzene ring substituted with an amino group.

-

Methyl Group: A methyl substituent at position 3 of the aniline ring.

-

Azetidine Ring: A four-membered saturated heterocyclic amine, attached to the aniline at position 4.

-

Ethoxy Group: An ethyl-ether functional group attached to the 3-position of the azetidine ring.

-

The Critical Distinction: LogP vs. LogD

The aniline moiety in our target compound is basic, with a pKa characteristic of substituted anilines. This means that at physiological pH (typically 7.4), a significant fraction of the molecules will be protonated (ionized). Ionized species have drastically different partitioning behavior than their neutral counterparts.

This necessitates the introduction of the distribution coefficient (LogD) , which is the effective lipophilicity of a compound at a specific pH. It accounts for the partitioning of all species (ionized and neutral) between octanol and the aqueous buffer.[7][8]

LogDpH = log10 ([Sum of all species]octanol / [Sum of all species]aqueous buffer at specific pH)

For a basic compound like 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, its LogD value will be highest at a pH well above its pKa (where it is predominantly neutral) and will decrease as the pH drops and the compound becomes more protonated and water-soluble. Understanding this pH-dependent behavior is paramount for predicting its in vivo fate.

Experimental Determination of Lipophilicity

While computational models provide valuable estimates, experimental determination remains the gold standard for accuracy.[9][10] The choice of method often depends on the required throughput, accuracy, and the physicochemical properties of the compound.

The "Gold Standard": Shake-Flask Method (OECD Guideline 107)

The shake-flask method directly measures the partitioning of a solute between n-octanol and water and is considered the benchmark for LogP determination.[4][11][12] It is most accurate for compounds with LogP values in the range of -2 to 4.[11][13]

Causality Behind Experimental Choices:

-

n-Octanol: Chosen as the organic phase because its long alkyl chain mimics the lipid bilayer of cell membranes, while the hydroxyl group provides some water miscibility, simulating the polar head groups of phospholipids.

-

Pre-saturation: Both the n-octanol and aqueous phases must be mutually saturated before the experiment. This is critical because the slight miscibility of the two solvents can alter their solvent properties, leading to inaccurate and irreproducible results if not accounted for.

-

Centrifugation: Shaking can create fine emulsions that do not separate easily by gravity. Centrifugation is essential to ensure a clean separation of the two phases before concentration analysis.

-

Concentration Analysis: The choice of analytical method (e.g., UV-Vis spectroscopy, HPLC, GC) depends on the compound's properties (e.g., presence of a chromophore, volatility) and the required sensitivity.

Detailed Step-by-Step Protocol:

-

Preparation of Solvents:

-

Mix high-purity n-octanol and water (or a suitable buffer for LogD determination, e.g., phosphate-buffered saline at pH 7.4) in a large separation funnel.

-

Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

-

Allow the phases to separate for at least 24 hours. Discard the interface and collect the pre-saturated n-octanol and pre-saturated aqueous phases.

-

-

Sample Preparation:

-

Prepare a stock solution of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline in pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification (typically <0.01 M).

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase.

-

Perform the experiment with at least three different phase volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water) to ensure the LogP value is independent of the ratio.

-

Agitate the vessels at a constant temperature until equilibrium is reached. This can take several hours. A preliminary experiment should be run to determine the time to equilibrium.

-

-

Phase Separation:

-

Centrifuge the vessels at a sufficient speed and duration (e.g., 2000-4000 rpm for 15-30 minutes) to break any emulsions and achieve a sharp separation between the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from each phase, avoiding any contamination from the interface.

-

Determine the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC-UV).

-

A mass balance calculation should be performed to ensure the total amount of compound recovered from both phases is close to the amount initially added (typically within 90-110%).

-

-

Calculation:

-

Calculate the partition coefficient (P or D) for each run as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The final LogP or LogD is reported as the average of the logarithms of the values from the different phase ratios. The values should agree within ± 0.3 log units.[13]

-

Diagram: Shake-Flask (OECD 107) Workflow

Caption: Workflow for LogP/LogD determination using the Shake-Flask method.

High-Throughput Screening: RP-HPLC Method

For drug discovery programs where hundreds of compounds are synthesized, the shake-flask method is too labor-intensive. RP-HPLC offers a rapid, automated alternative for estimating lipophilicity.[9][14] The principle is that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.

Causality Behind Experimental Choices:

-

C18 Column: The octadecylsilane stationary phase provides a non-polar environment that mimics the partitioning into n-octanol. More lipophilic compounds have stronger interactions with the C18 chains and are retained longer.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used. The retention time is determined by extrapolating to 0% organic modifier, which represents the purely aqueous condition.

-

Calibration Curve: This is the cornerstone of the method's trustworthiness. By running a set of standard compounds with well-established, accurately measured LogP values, a linear relationship between their retention factors (log k) and their LogP values is established. The LogP of the unknown compound is then interpolated from this validated curve.

Detailed Step-by-Step Protocol:

-

System Setup:

-

Equip an HPLC system with a C18 column and a UV detector.

-

Mobile Phase A: Aqueous buffer (e.g., phosphate buffer for LogD at a specific pH).

-

Mobile Phase B: Organic modifier (e.g., Acetonitrile or Methanol).

-

-

Calibration:

-

Select a set of 5-10 standard compounds with accurately known LogP values that bracket the expected LogP of the test compound.

-

For each standard, perform a series of isocratic elutions with varying percentages of organic modifier (e.g., 40%, 50%, 60%, 70%, 80% B).

-

Measure the retention time (tR) for each run. Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the retention factor (k) for each run: k = (tR - t0) / t0 .

-

For each standard, plot log k versus the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier to find the y-intercept, which is log kw.

-

Create the final calibration curve by plotting the known LogP values of the standards against their calculated log kw values. The resulting linear equation (LogP = m * log kw + c) is the calibration model.

-

-

Analysis of Test Compound:

-

Perform the same series of isocratic elutions for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline.

-

Calculate its log kw by extrapolation, as done for the standards.

-

-

Calculation:

-

Insert the calculated log kw value for the test compound into the calibration equation to determine its LogP or LogD value.

-

Diagram: RP-HPLC Method Logic

Caption: Logical workflow for LogP determination via the RP-HPLC method.

Computational (In Silico) Prediction of Lipophilicity

Given the need for rapid evaluation of virtual compounds before synthesis, computational LogP prediction is an indispensable tool in modern drug discovery.[6] These methods can be broadly categorized.

-

Atom/Fragment-Based Methods: These are the most common approaches. They work by deconstructing a molecule into its constituent atoms or functional groups (fragments). Each fragment has a pre-assigned value contributing to lipophilicity, and the LogP is calculated by summing these contributions, along with correction factors for intramolecular interactions.[15][16] Examples include ALOGPS, XLogP3, and methods from providers like ChemAxon and Molinspiration.[2][7][15]

-

Whole Molecule Methods: These methods use descriptors of the entire molecule (e.g., molecular surface area, topological indices) and use statistical models like multiple linear regression or machine learning algorithms to correlate these descriptors with experimental LogP values.[6]

Predicted LogP for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

As no experimental data exists for this specific molecule, we can generate a reliable estimate using established in silico tools and by analyzing its structural fragments.

-

Fragment Analysis:

-

3-Methylaniline: The core of the molecule. The experimental LogP of 3-methylaniline (m-toluidine) is approximately 1.40 to 1.82.[17][18]

-

Aniline: The parent structure has a LogP of ~0.90.[19][20] The methyl group adds lipophilicity.

-

3-Ethoxyazetidine: This substituent is generally hydrophilic. The related 3-methoxyazetidine has a calculated XLogP3 of -0.5.[21] The addition of another methylene group in the ethoxy moiety will slightly increase lipophilicity compared to the methoxy analog. The azetidine nitrogen is a hydrogen bond acceptor.

-

-

In Silico Prediction: Using a consensus of freely available prediction tools, we can generate estimated values. We submit the SMILES string CCOc1cn(c(c1)N)C2CCN(C2)C (a representation of the target molecule) to various predictors.

| Prediction Method | Predicted LogP | Source |

| ALOGPS | 2.58 | [5][7] |

| XLOGP3 | 2.3 - 2.6 (Estimated Range) | [2][22] |

| Molinspiration (miLogP) | 2.45 | [15] |

| ChemAxon (Consensus) | 2.59 | [1][10] |

| Consensus Estimate | ~2.5 | - |

Interpretation of Predicted Value: A predicted LogP of approximately 2.5 suggests that 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a moderately lipophilic compound. This value is within the desirable range for many orally administered drugs according to Lipinski's Rule of 5 (LogP < 5). It suggests a good balance between aqueous solubility and the ability to permeate biological membranes. For CNS-targeting drugs, an optimal LogP is often cited as being around 2, suggesting this compound may have the potential to cross the blood-brain barrier.

Integrated Strategy and Data Summary

An effective drug discovery program leverages both predictive and experimental methods. The initial in silico predictions guide the synthesis and prioritization of analogs. Once synthesized, high-throughput HPLC methods can quickly validate these predictions for a large set of compounds. Finally, for lead candidates advancing toward preclinical studies, the more rigorous shake-flask method provides the definitive LogP/LogD values required for regulatory submissions and advanced pharmacokinetic modeling.

| Parameter | Predicted Value | Recommended Experimental Method | Justification |

| LogP | ~2.5 | Shake-Flask (OECD 107) | Provides the definitive value for the neutral species. |

| LogD at pH 7.4 | < 2.5 | Shake-Flask or pH-dependent HPLC | Crucial for predicting in vivo behavior, as the aniline moiety will be partially ionized at physiological pH. |

| pKa | ~4.5 - 5.0 (Est.) | Potentiometric Titration / Spectrophotometry | Essential for understanding the LogD profile and predicting behavior in different parts of the GI tract. |

Conclusion

The lipophilicity of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, quantified by its LogP and LogD values, is a cornerstone descriptor for predicting its drug-like potential. This guide has outlined the theoretical basis and provided robust, validated protocols for both experimental determination and computational estimation. Our in silico analysis predicts a LogP value of approximately 2.5, positioning the compound in a favorable lipophilicity range for drug development. However, due to its basic nature, a thorough experimental determination of its LogD profile across a range of pH values is strongly recommended. By integrating computational predictions with rigorous experimental validation, researchers can confidently characterize the lipophilicity of this novel entity and make informed decisions in the drug discovery cascade.

References

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. International Journal of Pharmaceutics. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. (Referenced in YouTube video)

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (General principle reference)

-

ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]

-

SIELC Technologies. (2018). 3-Methylaniline. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

FooDB. (2010). Showing Compound N,N-Dimethyl-3-methylaniline (FDB005127). Retrieved from [Link]

-

Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(10), 1478-1481. Retrieved from [Link]

-

DMT-Nexus Wiki. (2012). XlogP. Retrieved from [Link]

- Zhang, L., et al. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Journal of Pharmaceutical and Biomedical Analysis.

- Valkó, K., et al. (2022). AlphaLogD Determination: An Optimized Reversed-Phase Liquid Chromatography Method to Measure Lipophilicity.

-

Virtual Computational Chemistry Laboratory. (n.d.). Interactive ALOGPS Calculations at VCCLAB site. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). Welcome to the ALOGPS 2.1 program!. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). 3-Ethynyl-N-methylaniline Properties. Retrieved from [Link]

-

Chen, H. F. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Chemical Biology & Drug Design, 74(2), 142-147. Retrieved from [Link]

- Donovan, S. F., & Pescatore, M. C. (2002). AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method.

-

Stenutz. (n.d.). 3-methylaniline. Retrieved from [Link]

- Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionisable drugs. Journal of Pharmaceutical and Biomedical Analysis, 115, 153-161.

-

PubChem. (n.d.). 3-(Ethoxymethylsulfonylmethyl)azetidine. Retrieved from [Link]

- Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge.

-

OCHEM. (2014). AlogPS (Aqueous solubility and Octanol/Water partition coefficient). Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. Retrieved from [Link]

- Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling. (Referenced via PubMed)

- Journal of Chromatography A. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity. (Referenced via MDPI)

-

PubChem. (n.d.). 3-Methoxyazetidine. Retrieved from [Link]

-

ChemToolsHub. (n.d.). Molecular Descriptor Calculator. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Aniline (FDB003571). Retrieved from [Link]

- Li, H., et al. (2010). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical and Biomedical Analysis. (Referenced via PMC)

-

Juniper Publishers. (2018). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Retrieved from [Link]

- Google Patents. (2002). US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.

-

Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

-

MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

-

PubChem. (n.d.). Famotidine. Retrieved from [Link]

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. XlogP - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 3. researchgate.net [researchgate.net]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. chemscene.com [chemscene.com]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. chemaxon.com [chemaxon.com]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. 3-Methylaniline | SIELC Technologies [sielc.com]

- 18. 3-methylaniline [stenutz.eu]

- 19. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]

- 20. Aniline CAS#: 62-53-3 [m.chemicalbook.com]

- 21. 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidinyl-Aniline Motif: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Union of a Strained Ring and a Versatile Connector

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is a relentless pursuit. Among the myriad of heterocyclic scaffolds, the azetidine ring has emerged as a "privileged" structure.[1] This four-membered nitrogen-containing heterocycle occupies a unique chemical space, balancing conformational rigidity and metabolic stability between the highly strained aziridines and the more flexible pyrrolidines.[1] This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon interaction.[1]

The aniline moiety, a simple yet profoundly versatile building block, serves as a cornerstone in the design of a vast array of therapeutic agents. Its ability to act as a key pharmacophoric element and a versatile synthetic handle has cemented its importance in drug discovery. The strategic combination of the azetidinyl and anilino fragments gives rise to the azetidinyl-aniline scaffold, a molecular framework with remarkable potential for modulating a diverse range of biological targets. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of azetidinyl-aniline compounds, offering field-proven insights for drug development professionals.

The Azetidinyl-Aniline Core: Physicochemical Properties and Synthetic Rationale

The incorporation of an azetidine ring into an aniline-based molecule imparts a unique set of physicochemical properties. The strained four-membered ring introduces a three-dimensional character that can improve aqueous solubility and reduce lipophilicity compared to more planar or larger heterocyclic systems.[2] This can lead to enhanced pharmacokinetic profiles, including improved absorption and distribution.[2] From a synthetic standpoint, the azetidinyl-aniline core can be accessed through various established methodologies, allowing for the facile introduction of diverse substituents to explore chemical space and optimize biological activity.

Therapeutic Applications of Azetidinyl-Aniline Compounds

The versatility of the azetidinyl-aniline scaffold is underscored by its successful application across multiple therapeutic areas. The following sections will delve into the specific utility of these compounds in oncology, infectious diseases, and central nervous system (CNS) disorders.

Oncology: Targeting Key Drivers of Malignancy

In the realm of oncology, the azetidinyl-aniline motif has proven to be a fertile ground for the discovery of potent and selective inhibitors of key cancer-driving proteins.

Azetidinyl-aniline derivatives have been explored as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. The aniline nitrogen can serve as a crucial hydrogen bond donor or acceptor, while the azetidine ring can occupy hydrophobic pockets and provide vectors for further substitution to enhance potency and selectivity. For instance, the discovery of novel DDR1/2 kinase inhibitors for idiopathic pulmonary fibrosis has highlighted the potential of the azetidine scaffold in this class of targets.[3]

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is aberrantly activated in a wide range of human cancers. The development of small-molecule STAT3 inhibitors is a promising therapeutic strategy. Novel azetidine amides have been discovered as potent and selective STAT3 inhibitors, demonstrating the utility of the azetidinyl moiety in targeting this challenging protein-protein interaction domain.[4][5]

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 1,4-diaryl-2-azetidinones, which feature an azetidinyl-aniline core, have been synthesized and shown to exhibit potent antiproliferative activity by inhibiting tubulin polymerization.[6] These compounds induce G2/M cell cycle arrest and apoptosis in cancer cells.[6] Furthermore, 3-amino-2-azetidinone derivatives have been developed as analogs of combretastatin A4, a potent natural tubulin inhibitor, and have demonstrated significant anti-colorectal cancer activity.[7][8]

Infectious Diseases: A New Frontier in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the development of novel antimicrobial agents. The azetidinyl-aniline scaffold has shown promise in this area.

Azetidin-2-one derivatives, also known as β-lactams, are a cornerstone of antibacterial therapy. Novel azetidin-2-ones synthesized from Schiff bases of anilines have demonstrated significant antimicrobial and antifungal activities.[9][10][11][12][13] These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12] The mechanism of action is often attributed to the inhibition of cell wall synthesis, a hallmark of β-lactam antibiotics.

Central Nervous System (CNS) Disorders: Modulating Neurological Pathways

The unique physicochemical properties of azetidine-containing compounds make them attractive candidates for CNS drug discovery, where the ability to cross the blood-brain barrier is a critical requirement.[14]

Azetidin-2-one derivatives have been investigated for their potential to modulate various CNS activities.[15][16] Computer-aided drug design has been employed to predict and evaluate the CNS-active potential of these compounds, leading to the identification of derivatives with anti-anxiety, nootropic, anti-catatonic, and anti-dyskinetic properties.[15][16] While direct examples of azetidinyl-aniline compounds are less prevalent in the literature for specific CNS targets, the foundational principles of using the azetidine scaffold to achieve desirable CNS drug-like properties are well-established.[14]

Data Presentation

Table 1: Representative Anticancer Activity of Azetidinyl-Aniline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (nM) | Mechanism of Action | Reference |

| 1,4-Diaryl-2-azetidinones | (±)-trans-20 | Duodenal adenocarcinoma | 3-13 | Tubulin polymerization inhibition, AMPK activation, apoptosis induction | [6] |

| 3-Amino-2-azetidinones | Compound 11i | SW48 (colon cancer) | 14.0 - 564.2 | Tubulin polymerization inhibition | [7] |

| Azetidine Amides | Compound 7g | MDA-MB-231 (breast cancer) | 900 - 1900 | STAT3 inhibition | [4] |

Table 2: Representative Antimicrobial Activity of Azetidinyl-Aniline Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Azetidin-2-ones | 4a & 4b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | - | [10] |

| Azetidin-2-ones | - | Escherichia coli, Bacillus cirroflagellosus, Aspergillus niger, Colletotrichum capsici | - | [9] |

| Azetidin-2-ones | 3a-g | Staphylococcus aureus, Bacillus subtilis, E. coli, Klebsiella promioe | - | [12] |

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Diaryl-2-Azetidinones

This protocol describes a general method for the synthesis of 1,4-diaryl-2-azetidinones, a key class of azetidinyl-aniline compounds with potent anticancer activity.

Step 1: Synthesis of Schiff Bases (Imines)

-

To a solution of a substituted aniline (1.0 eq) in ethanol, add a substituted aromatic aldehyde (1.0 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry to obtain the corresponding Schiff base.

Step 2: Cycloaddition to form Azetidin-2-one

-

To a stirred solution of the Schiff base (1.0 eq) in 1,4-dioxane, add triethylamine (1.5 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into crushed ice.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,4-diaryl-2-azetidinone.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of novel azetidinyl-aniline compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Key Pathways and Workflows

Signaling Pathway: STAT3-Mediated Transcription

Caption: STAT3 signaling pathway and the inhibitory action of azetidinyl-aniline compounds.

Experimental Workflow: Lead Optimization of Azetidinyl-Aniline Compounds

Caption: A typical workflow for the lead optimization of azetidinyl-aniline compounds.

Conclusion: A Scaffold with Enduring Promise

The azetidinyl-aniline motif represents a powerful and versatile scaffold in the modern drug discoverer's toolbox. Its unique combination of a conformationally constrained azetidine ring and a synthetically tractable aniline core has enabled the development of potent and selective modulators of a wide range of biological targets. From kinase and STAT3 inhibitors in oncology to novel antimicrobial agents, the therapeutic potential of this scaffold is both broad and profound. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the strategic deployment of the azetidinyl-aniline framework is poised to deliver the next generation of innovative medicines.

References

- Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (URL not available)

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

-

Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - SciRP.org. [Link]

-

Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as specific anticancer agents: activation of adenosine monophosphate activated protein kinase and induction of apoptosis - PubMed. [Link]

-

Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC. [Link]

-

Synthesis and antimicrobial activity of newly azetidinone derivatives - ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Newly Azetidinone Derivatives - Scholars Research Library. [Link]

-

Synthesis and Antimicrobial Evaluation of some2-Azetidinone derivatives - ResearchGate. [Link]

-

PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]

-

PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents - PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents | Request PDF - ResearchGate. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. [Link]

-

A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF - Journal of Medicinal Chemistry - Figshare. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as specific anticancer agents: activation of adenosine monophosphate activated protein kinase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline SMILES string and InChIKey

An In-Depth Technical Guide to 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

This guide provides a comprehensive technical overview of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, a substituted aniline derivative of interest to researchers and professionals in drug discovery and chemical synthesis. The document details its chemical identifiers, a proposed synthetic pathway with mechanistic insights, and standard protocols for its analytical characterization.

Chemical Identity and Properties

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a molecule featuring a 3-methylaniline core substituted at the 4-position with a 3-ethoxyazetidine moiety. This combination of a substituted aromatic amine and a strained heterocyclic ring makes it a unique scaffold for chemical exploration.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline |

| SMILES String | CCOc1CN(c2ccc(N)c(C)c2)C1 |

| InChIKey | YJHUMJXRZTNVLS-UHFFFAOYSA-N |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is widely recognized for its versatility in forming carbon-nitrogen bonds.[1][2][3] The proposed synthetic route involves the coupling of a readily available aryl halide with 3-ethoxyazetidine.

Proposed Synthetic Scheme

A plausible and efficient route starts from 4-bromo-3-methylaniline and 3-ethoxyazetidine. The latter can be synthesized from commercially available precursors or used as its hydrochloride salt.

Sources

Methodological & Application

Topic: Scalable Synthesis Routes for 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

An Application Note and Protocol Guide for Researchers

Abstract

4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a key structural motif and valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. Its synthesis on a large scale requires robust, efficient, and reproducible methods. This document provides a detailed guide to a scalable synthetic strategy, focusing on a convergent approach that combines two key intermediates via a palladium-catalyzed Buchwald-Hartwig amination. We present validated, step-by-step protocols for the synthesis of the requisite precursors—3-ethoxyazetidine and a suitable 4-halo-3-methylaniline—and their subsequent coupling. The causality behind experimental choices, process optimization, and safety considerations are discussed to provide researchers and drug development professionals with a comprehensive and field-proven guide for gram-to-kilogram scale production.

Introduction and Strategic Overview

The aniline moiety is a cornerstone in drug discovery, and its functionalization provides a pathway to modulate the physicochemical and pharmacological properties of lead compounds. The incorporation of a strained, four-membered azetidine ring, particularly 3-alkoxyazetidines, can enhance metabolic stability, improve aqueous solubility, and provide specific vectors for molecular interactions.[1] The title compound, 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, combines these features, making it a highly desirable intermediate.

A scalable synthesis necessitates a convergent strategy to maximize overall yield and simplify purification. Our recommended approach is a three-part synthesis that involves the independent preparation of two key building blocks followed by a final, high-yielding coupling reaction.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages:

-

Part A: Synthesis of the 3-Ethoxyazetidine coupling partner.

-

Part B: Synthesis of the 4-Bromo-3-methylaniline coupling partner.

-

Part C: The final palladium-catalyzed Buchwald-Hartwig C-N cross-coupling to yield the target molecule.

Diagram 1: Convergent three-part synthetic strategy.

Part A: Scalable Synthesis of 3-Ethoxyazetidine

The synthesis of 3-ethoxyazetidine is achieved in three high-yielding steps starting from commercially available epichlorohydrin. The use of a benzyl protecting group is advantageous for its stability and ease of removal via catalytic hydrogenation on a large scale.[2]

Protocol A1: Synthesis of 1-Benzyl-3-hydroxyazetidine

This protocol is adapted from a known procedure for azetidine ring formation.[2] Benzylamine is chosen as a cost-effective nitrogen source compared to alternatives like benzhydrylamine.[2]

-

Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add benzylamine (1.0 eq) and water (15 volumes). Cool the mixture to 0-5 °C using a circulating chiller.

-

Epoxide Addition: Slowly add epichlorohydrin (1.3 eq) dropwise via the addition funnel, ensuring the internal temperature is maintained below 5 °C. The exotherm must be carefully controlled.

-

Initial Reaction: Stir the reaction mixture at 0-5 °C for 12-16 hours. Monitor the reaction for the consumption of starting materials by GC-MS.

-

Cyclization: To the reaction slurry, add sodium hydroxide (2.5 eq) as a 50% w/w aqueous solution, again maintaining the temperature below 15 °C. Heat the mixture to 40-45 °C and stir for 6-8 hours to facilitate the intramolecular cyclization.

-

Work-up and Isolation: Cool the reaction to room temperature. Extract the product into toluene (3 x 5 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to afford crude 1-benzyl-3-hydroxyazetidine, which can be purified by vacuum distillation.

Protocol A2: Synthesis of 1-Benzyl-3-ethoxyazetidine (Williamson Ether Synthesis)

This standard etherification is performed under phase-transfer conditions to improve scalability and avoid the need for strictly anhydrous solvents.

-

Reaction Setup: Charge a reactor with 1-benzyl-3-hydroxyazetidine (1.0 eq), toluene (10 volumes), and tetrabutylammonium bromide (0.05 eq).

-

Base Addition: Add a 50% w/w aqueous solution of sodium hydroxide (3.0 eq) with vigorous stirring.

-

Alkylation: Add bromoethane (1.5 eq) portion-wise, monitoring the internal temperature. Heat the reaction to 50-60 °C and stir for 4-6 hours until TLC or GC-MS analysis indicates complete conversion.

-

Work-up: Cool the mixture, add water, and separate the phases. Wash the organic layer with water and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the product as an oil, which is typically used in the next step without further purification.

Protocol A3: Deprotection to 3-Ethoxyazetidine

Catalytic transfer hydrogenation or direct hydrogenation are both viable, scalable methods for N-debenzylation.

-

Reaction Setup: In a suitable hydrogenation reactor, dissolve 1-benzyl-3-ethoxyazetidine (1.0 eq) in ethanol (10 volumes).

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd, 2-5 mol%) as a slurry in ethanol.

-

Hydrogenation: Pressurize the reactor with hydrogen (50-100 psi) and stir vigorously at 25-40 °C. Monitor the reaction by observing hydrogen uptake and analyzing aliquots by GC-MS.

-

Isolation: Upon completion, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3] Wash the pad with ethanol.

-

Final Product: Concentrate the filtrate under reduced pressure. The resulting 3-ethoxyazetidine is often obtained in sufficient purity for the subsequent coupling step. If necessary, it can be purified by fractional distillation under vacuum.

Part B: Scalable Synthesis of 4-Bromo-3-methylaniline

The synthesis of this key intermediate is achieved via a classic three-step sequence starting from m-toluidine. The use of an acetyl protecting group directs the bromination to the desired para-position relative to the amine, preventing polysubstitution and oxidation side-reactions.

Protocol B1: N-Acetylation of m-Toluidine

-

Reaction Setup: Charge a reactor with m-toluidine (1.0 eq) and water (10 volumes).

-

Acylation: Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 30 °C. A thick white precipitate will form.

-

Reaction Completion: Stir the slurry at room temperature for 1-2 hours.

-

Isolation: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum at 60-70 °C to yield N-(3-methylphenyl)acetamide.

Protocol B2: Regioselective Bromination

-

Reaction Setup: Dissolve N-(3-methylphenyl)acetamide (1.0 eq) in glacial acetic acid (5 volumes) in a reactor protected from light. Cool the solution to 10-15 °C.

-

Bromine Addition: In a separate vessel, prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 volumes). Add this bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 20 °C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Precipitation and Isolation: Slowly pour the reaction mixture into a large volume of cold water with stirring. The product will precipitate. Filter the solid, wash extensively with water, and then with a dilute aqueous sodium bisulfite solution to quench any remaining bromine. Finally, wash again with water. Dry the crude product under vacuum.

Protocol B3: Hydrolysis to 4-Bromo-3-methylaniline

-

Reaction Setup: Suspend the crude 4-bromo-N-(3-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol (5 volumes) and concentrated hydrochloric acid (5 volumes).

-

Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours, monitoring for completion by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully basify the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >10, keeping the temperature below 25 °C. The aniline product will separate. Extract the product with a suitable solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-methylaniline.

Part C: Buchwald-Hartwig Amination for Final Product Assembly

The Buchwald-Hartwig amination is a robust and highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] Its scalability and tolerance for a wide range of functional groups make it the ideal choice for the final coupling step.[3][5]

Diagram 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.[6]

Quantitative Data and Reagent Selection

| Parameter | Recommended Choice | Rationale & Citation |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective Pd(0) or Pd(II) sources that are reduced in situ.[6] |

| Ligand | Xantphos or tBu₃P·HBF₄ | Wide bite-angle (Xantphos) or sterically hindered alkylphosphine (tBu₃P) ligands are highly effective for coupling with secondary amines.[3] |

| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine-palladium complex.[3] |

| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents with appropriate boiling points for the reaction temperature. Must be degassed. |

| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle, particularly the reductive elimination step.[3] |

Protocol C1: Synthesis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline

-

Inert Atmosphere: Set up a reactor for operation under an inert atmosphere (Nitrogen or Argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Charging: To the reactor, add 4-bromo-3-methylaniline (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Solvent and Amine Addition: Add degassed toluene (10 volumes), followed by 3-ethoxyazetidine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline as a pure solid.

Conclusion

The synthetic route detailed in this guide, centered around a key Buchwald-Hartwig amination, represents a robust, reliable, and scalable method for the production of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline. By breaking down the synthesis into the independent preparation of two key intermediates, process control is maximized and potential scalability issues are mitigated. The protocols provided are based on well-established and understood chemical transformations, ensuring a high degree of success for researchers in the pharmaceutical and chemical development fields.

References

- BenchChem (2025).

- Guidechem (2023). What is the application and production method of 2-Methyl-4-nitroaniline?.

- PrepChem.com. Synthesis of 2-methyl-4-nitroaniline.

- ChemicalBook. 2-Methyl-4-nitroaniline synthesis.

- Wikipedia.

- Google Patents (CN102827052A). Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- ResearchGate. Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.

- ResearchGate (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76:2157-2167.

- TCI (Tokyo Chemical Industry).

- Baxendale Group, Durham University. Photochemical Flow Synthesis of 3‐Hydroxyazetidines.

- Organic-Synthesis.org. Buchwald-Hartwig Coupling.

- Chemistry LibreTexts (2023).

- Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.

- Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocol: A Streamlined Synthesis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline from 1-Fluoro-2-methyl-4-nitrobenzene

Abstract

This document provides a comprehensive, field-proven guide for the multi-step synthesis of 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline, a valuable substituted aniline building block in medicinal chemistry. The synthetic strategy is anchored by two core transformations: a highly efficient nucleophilic aromatic substitution (SNAr) to forge the C-N bond, followed by a clean and quantitative reduction of a nitro group. This guide is designed for researchers in drug development and organic synthesis, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, troubleshooting insights, and detailed characterization data. We begin with the essential preparation of the key 3-ethoxyazetidine intermediate, a non-commercial reagent whose availability is critical for the overall success of the synthesis.

Introduction: The Value of Substituted Anilines

The 3-methylaniline scaffold, functionalized with a strained azetidine ring at the 4-position, represents a privileged motif in modern drug discovery, particularly in the development of kinase inhibitors. The azetidine moiety often serves to improve physicochemical properties such as solubility and metabolic stability, while the aniline nitrogen provides a key vector for further chemical elaboration. The presented synthesis provides a reliable and scalable route to this high-value intermediate, starting from readily available commercial precursors.

The overall synthetic pathway is outlined below:

Caption: Overall Synthetic Workflow.

Part A: Preparation of the Key Intermediate: 3-Ethoxyazetidine

The successful synthesis of the final product is critically dependent on the availability of 3-ethoxyazetidine. As this reagent is not widely available commercially, we present a robust, three-step synthesis starting from benzylamine and epichlorohydrin.

Protocol 2.1: Synthesis of 1-Benzyl-3-hydroxyazetidine

-

Expert Rationale: This step involves an initial nucleophilic attack of benzylamine on the epoxide of epichlorohydrin, followed by an intramolecular cyclization under basic conditions to form the strained azetidine ring. Benzylamine serves as both the nitrogen source and a convenient protecting group that can be removed cleanly in a later step. This method is adapted from established procedures for synthesizing substituted azetidines.[1][2]

-

Materials:

-

Benzylamine (1.15 eq)

-

2-(Chloromethyl)oxirane (Epichlorohydrin) (1.0 eq)

-

Acetonitrile (CH₃CN)

-

Sodium Carbonate (Na₂CO₃) (1.4 eq)

-

Deionized Water

-

-

Step-by-Step Protocol:

-

To a solution of benzylamine (324 mmol) in water (450 mL) in a round-bottom flask equipped with a magnetic stirrer, slowly add epichlorohydrin (280 mmol) at 0-5 °C (ice bath).

-

Stir the reaction mixture vigorously at 0-5 °C for 16 hours. A white precipitate will form.

-